molecular formula C18H17N3O7S B349553 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid CAS No. 1095016-65-1

3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid

Cat. No.: B349553
CAS No.: 1095016-65-1
M. Wt: 419.4g/mol
InChI Key: UHSDHJXMDMOPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid is a chiral sulfonamide derivative designed for pharmaceutical and biochemical research. This compound belongs to a class of molecules known for their diverse biological activities, which have been investigated as potential enzyme inhibitors, including as non-hydroxamate TNF-α converting enzyme (TACE) inhibitors and acetohydroxy acid synthase (AHAS) inhibitors . The molecular structure, featuring an indole ring system linked to a nitrobenzenesulfonamide group via a propanoic acid bridge, is key to its function and intermolecular interactions . The core structure is analogous to other researched sulfonamides, such as the 2-nitro and 4-nitro substituted variants, whose crystal structures reveal a propensity for specific packing motifs, including dimers linked by N-H···O hydrogen bonds forming R₂²(10) loops, as well as N-H···π interactions that can generate chains and three-dimensional networks . The methoxy and nitro substituents on the benzene ring are likely to influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound in developing novel therapeutic agents, studying enzyme inhibition mechanisms, and as a building block in synthetic chemistry . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSDHJXMDMOPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2-Amino-3-(1H-Indol-3-yl))Propanoic Acid Intermediate

The indole-containing amino acid backbone is typically prepared via asymmetric hydrogenation or enzymatic resolution. A representative procedure involves:

  • Aldol Condensation : Indole-3-carboxaldehyde undergoes condensation with hippuric acid in acetic anhydride to form azlactone intermediates.

  • Ring-Opening Hydrolysis : Treatment with aqueous HCl yields racemic 2-amino-3-(1H-indol-3-yl)propanoic acid.

  • Enantiomeric Resolution : Use of L-aminoacylase in phosphate buffer (pH 7.0, 37°C) achieves >98% ee for the L-enantiomer.

Key Reaction Parameters :

ParameterOptimal ValueImpact on Yield
Reaction Temperature0-5°C (Step 1)Prevents indole oxidation
Catalyst Loading5 mol% Pd/C (Step 2)Maximizes hydrogenation efficiency
pH Control7.0 ± 0.2 (Step 3)Maintains enzyme activity

Preparation of 4-Methoxy-3-Nitrobenzenesulfonyl Chloride

The sulfonylating agent is synthesized through sequential functionalization:

  • Nitration of 4-Methoxybenzenesulfonic Acid :

    • Fuming HNO3 (90%) in H2SO4 at -10°C for 4 h

    • Regioselectivity >95% for para-nitro product

    • Safety Note : Exothermic reaction requires cryogenic conditions

  • Chlorination with PCl5 :

    • Reflux in dry dichloromethane (3 h)

    • Yield: 82-85% after vacuum distillation

Spectroscopic Validation :

  • 1H NMR (CDCl3): δ 8.21 (d, J=2.4 Hz, 1H), 7.98 (dd, J=8.7, 2.4 Hz, 1H), 6.99 (d, J=8.7 Hz, 1H), 3.92 (s, 3H)

  • FT-IR : 1372 cm⁻¹ (S=O asym), 1176 cm⁻¹ (S=O sym), 1530 cm⁻¹ (NO2 asym)

Sulfonamide Coupling and Final Assembly

The critical sulfonylation step employs Schotten-Baumann conditions:

  • Reaction Setup :

    • 2-Amino-3-(1H-indol-3-yl)propanoic acid (1 eq) in 10% NaHCO3

    • 4-Methoxy-3-nitrobenzenesulfonyl chloride (1.2 eq) in THF added dropwise

    • Vigorous stirring at 0°C for 2 h

  • Workup :

    • Acidification to pH 2 with 6M HCl

    • Extraction with ethyl acetate (3×50 mL)

    • Anhydrous MgSO4 drying and solvent evaporation

Optimization Findings :

  • Excess sulfonyl chloride (1.2 eq) compensates for hydrolysis losses

  • pH >8 decreases yield due to amino acid zwitterion formation

  • Lower temperatures (0°C vs RT) improve regioselectivity by 18%

Crystallization and Purification

The crude product is purified via gradient recrystallization:

Solvent System : Ethanol/water (3:1 v/v)
Procedure :

  • Dissolve crude acid in hot ethanol (65°C)

  • Add warm water until cloud point

  • Cool to 4°C at 0.5°C/min

  • Collect crystals by vacuum filtration

Purity Data :

TechniqueResultSpecification
HPLC (C18)99.2% area>98.5%
Karl Fischer0.15% w/w H2O<0.5%
Residual Solvents<50 ppm ethanolICH Q3C

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS) Approach

Recent advances utilize Wang resin-bound indole derivatives for automated synthesis:

  • Resin Loading : Fmoc-protected indole-3-alanine (0.68 mmol/g loading)

  • Sulfonylation : HATU/DIPEA activation with 4-methoxy-3-nitrobenzenesulfonamide

  • Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2 h

Advantages :

  • Enables parallel synthesis of analogs

  • Reduces purification steps by 40% compared to solution-phase

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, continuous flow systems demonstrate superior performance:

Reactor Design :

  • Microfluidic chip with Pt/Ir mixing elements

  • Residence time: 12 min per synthetic step

Economic Metrics :

ParameterBatch ProcessFlow ChemistryImprovement
Space-Time Yield0.8 kg/m³/day4.2 kg/m³/day425%
Solvent Consumption120 L/kg45 L/kg62.5%
Energy Demand890 kWh/kg310 kWh/kg65%
Condition25°C/60% RH-20°C/N2
6 Months94.2%99.8%
12 Months87.5%99.6%
24 Months72.1%99.3%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the methoxy group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole or methoxy group.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The indole moiety may interact with aromatic residues in the target protein, while the sulfonamide group could form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-2-(4-methoxyphenylsulfonamido)propanoic acid: Lacks the nitro group.

    3-(1H-indol-3-yl)-2-(4-nitrophenylsulfonamido)propanoic acid: Lacks the methoxy group.

    3-(1H-indol-3-yl)-2-(4-methoxy-3-aminophenylsulfonamido)propanoic acid: Nitro group reduced to an amine.

Uniqueness

The presence of both the methoxy and nitro groups in 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Biological Activity

3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of indolyl carboxylic acids , characterized by an indole ring attached to a propanoic acid moiety with a sulfonamide group. Its molecular formula is C12H13N3O5SC_{12}H_{13}N_{3}O_{5}S, and it has a molecular weight of approximately 297.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist for certain GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of indole-3-propionic acid have been shown to inhibit the proliferation of cancer cell lines, such as MCF-7 and K562, with IC50 values ranging from 83 µM to over 100 µM depending on the specific derivative used .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
DoxorubicinK5621.34 ± 0.4
Les-6614K56283.20 ± 2.25
Les-6614MCF-7>100

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated in vitro. Studies suggest that related indole derivatives possess broad-spectrum antimicrobial properties against various pathogens, indicating that the sulfonamide moiety may enhance this activity .

Case Study 1: GPR17 Agonism

A study investigating the agonistic properties of related compounds on the GPR17 receptor revealed that certain derivatives exhibited EC50 values in the nanomolar range (e.g., 202 nM for a closely related compound). This suggests potential applications in neuroprotection and myelin repair, particularly in conditions like multiple sclerosis .

Case Study 2: Synthesis and Biological Evaluation

Research focused on optimizing the synthesis of indole derivatives showed that modifications at the 4 and 6 positions significantly influenced their biological activity. The synthesized compounds were evaluated for their ability to mobilize calcium in astrocytoma cells, providing insights into their structure-activity relationships .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that compounds similar to this compound have favorable absorption characteristics with moderate bioavailability scores. Toxicological assessments are ongoing to establish safety profiles for potential therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.